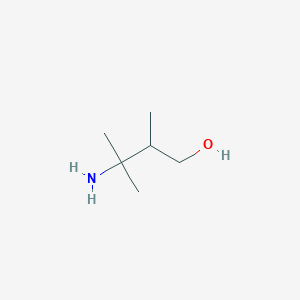
2-羟基-4-苯基苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Methyl 2-hydroxy-4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Methyl 2-hydroxy-4-phenylbenzoate is investigated for its potential therapeutic effects and as a precursor for drug development.
作用机制
Target of Action
Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a complex organic compound. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar phenolic compounds are known to participate in various biochemical reactions and pathways, including those related to antimicrobial activity .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that methyl 2-hydroxy-4-phenylbenzoate may also have potential antimicrobial effects .
Action Environment
The action, efficacy, and stability of Methyl 2-hydroxy-4-phenylbenzoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body or cellular environment .
生化分析
Biochemical Properties
It is known that phenolic compounds, which include Methyl 2-hydroxy-4-phenylbenzoate, play significant roles in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, often acting as antioxidants .
Cellular Effects
A related compound, Methyl 3,4-dihydroxybenzoate, has shown potential in preventing neurodegenerative diseases . It’s possible that Methyl 2-hydroxy-4-phenylbenzoate may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylic compounds, which include Methyl 2-hydroxy-4-phenylbenzoate, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its effects on gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-hydroxy-4-phenylbenzoate at different dosages in animal models are not well-studied. Related phenolic compounds have been tested in animal models. For example, hydroxybenzoic acids have been shown to have no adverse effect on sex hormone secretion or reproductive function of male individuals at a dosage of 1000 mg/kg per day .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways .
Transport and Distribution
The distribution of chemical compounds within cells can be influenced by various factors, including interactions with transporters or binding proteins .
Subcellular Localization
The localization of proteins and other molecules within cells can be influenced by various factors, including targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of methyl 2-hydroxy-4-phenylbenzoate often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
Methyl 2-hydroxy-4-phenylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
相似化合物的比较
Methyl 2-hydroxy-4-phenylbenzoate can be compared with other similar compounds, such as:
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics and flavorings.
Ethyl 2-hydroxy-4-phenylbenzoate: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
2-Hydroxy-4-phenylbenzoic acid: The parent acid form of the compound, which can undergo similar reactions but with different reactivity and applications.
These comparisons highlight the unique properties and applications of methyl 2-hydroxy-4-phenylbenzoate, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 2-hydroxy-4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGFYYLFUDUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558486 |
Source


|
| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117369-94-5 |
Source


|
| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)





![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)







